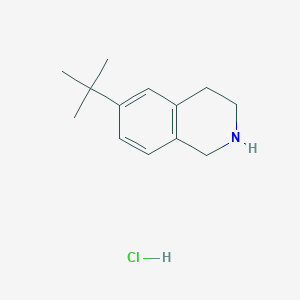

6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative featuring a bulky tert-butyl substituent at the 6-position of the aromatic ring and a hydrochloride salt. Tetrahydroisoquinolines are nitrogen-containing heterocycles with significant applications in medicinal chemistry and organic synthesis. The tert-butyl group confers steric hindrance and lipophilicity, which can influence solubility, stability, and receptor-binding properties. This compound is commercially available (e.g., Ref: 3D-ERA57648) in quantities ranging from 50 mg to 500 mg, with prices reflecting its use as a specialized building block in pharmaceutical research .

Propriétés

IUPAC Name |

6-tert-butyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12;/h4-5,8,14H,6-7,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZSWUSQXKKAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CNCC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst . The reaction conditions often include heating the mixture to around 100°C to facilitate the formation of the tetrahydroisoquinoline ring.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Research indicates that tetrahydroisoquinolines possess a wide range of pharmacological activities:

- Neuroprotective Effects : Studies suggest that 6-tert-butyl-1,2,3,4-tetrahydroisoquinoline can inhibit enzymes involved in neurotransmitter degradation, potentially enhancing neurotransmitter levels and providing neuroprotective benefits against neurodegenerative diseases .

- Analgesic Properties : The compound is also being explored for its analgesic effects, which could lead to the development of new pain management therapies.

- Anti-inflammatory Activities : Some derivatives have shown promising results in reducing inflammation, making them candidates for treating inflammatory disorders .

Organic Synthesis

In organic chemistry, 6-tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its applications include:

- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of various pharmaceutical intermediates due to its reactivity and ability to undergo multiple chemical transformations such as oxidation and substitution reactions.

- Development of Novel Compounds : Researchers have employed this compound in the development of novel tetrahydroisoquinoline analogs with enhanced biological activity through structural modifications .

Biological Studies

The biological implications of this compound extend beyond medicinal applications:

- Enzyme Interaction Studies : The compound has been used to study enzyme interactions and metabolic pathways within biological systems. These studies help elucidate the mechanisms through which tetrahydroisoquinolines exert their biological effects.

- Pharmacological Research : Ongoing research aims to better understand the pharmacological profiles of this compound and its derivatives to identify potential therapeutic targets .

Mécanisme D'action

The mechanism of action of 6-tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and exerting neuroprotective effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations and Functional Group Impact

The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives

Activité Biologique

6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline class. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including neuroprotective effects and potential therapeutic applications in various diseases.

The synthesis of this compound typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst. This process can be scaled up industrially using continuous flow reactors to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to inhibit enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and exerting neuroprotective effects.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Neurodegenerative Diseases : The compound is being investigated for its neuroprotective properties and potential use in treating conditions such as Alzheimer's disease.

- Analgesic Effects : Preliminary studies suggest analgesic properties that could be beneficial in pain management.

Comparative Biological Activity

To understand the uniqueness of this compound compared to other compounds within its class, a comparison table is presented below:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Neuroprotective, analgesic | Enhanced stability and lipophilicity due to tert-butyl group |

| 1,2,3,4-Tetrahydroisoquinoline | Basic structural analogue | Lacks tert-butyl group |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Varies in reactivity | Bromination alters biological activity |

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate | Used in synthetic applications | Carboxylated derivative |

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of tetrahydroisoquinoline derivatives:

- Neuroprotection : A study demonstrated that tetrahydroisoquinoline derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved the upregulation of antioxidant enzymes and inhibition of pro-apoptotic factors .

- Antiviral Activity : Another investigation highlighted that certain tetrahydroisoquinoline derivatives effectively inhibited SARS-CoV-2 replication in vitro. The lead compound showed a half-maximal effective concentration (EC50) of approximately 2.78 μM against human lung cells .

- Anticancer Properties : Research indicated that tetrahydroisoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For example, one study found that a derivative caused significant cell cycle arrest and apoptosis in MCF-7 breast cancer cells .

Q & A

Q. What strategies mitigate environmental impacts during large-scale synthesis?

- Methodology : Adopt green chemistry principles: replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME), use biocatalysts for stereoselective steps, and recover tert-butyl derivatives via membrane distillation. Life cycle assessment (LCA) quantifies carbon footprint reductions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.